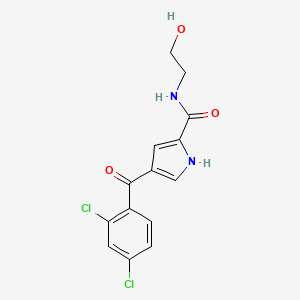
4-(2,4-dichlorobenzoyl)-N-(2-hydroxyethyl)-1H-pyrrole-2-carboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-(2,4-Dichlorobenzoyl)-N-(2-hydroxyethyl)-1H-pyrrole-2-carboxamide, otherwise known as DCP-2-HE, is an organic compound that has been studied extensively in recent years due to its potential applications in a variety of fields. DCP-2-HE is a member of the pyrrole family and is composed of a pyrrole ring with two chlorine atoms and a carboxamide group attached to the nitrogen atom of the ring. The compound has been studied for its potential applications in medicine, industrial chemistry, and even agricultural science.
科学的研究の応用
Synthesis of Polyamides and Poly(amide-imide)s
Research has demonstrated the synthesis and characterization of various polyamides and poly(amide-imide)s using related pyrrole derivatives. These compounds are synthesized through direct polycondensation, involving nucleophilic displacement reactions or aromatic nucleophilic substitution reactions. These polymers exhibit properties such as solubility in aprotic polar solvents, high glass transition temperatures, and thermal stability, suggesting their utility in high-performance materials and engineering applications (Saxena et al., 2003), (Yang et al., 1999), (Hsiao et al., 2000).
Antibacterial Agents
Pyrrole-2-carboxamide derivatives have been synthesized and evaluated for their antibacterial activity, demonstrating effectiveness against both Gram-positive and Gram-negative bacterial strains. This suggests potential applications in developing new antibacterial agents (Mane et al., 2017).
Ligands for Metal-Catalyzed Reactions
Amide ligands derived from pyrrole-2-carboxamides have been used in Cu-catalyzed coupling reactions, indicating their utility as ligands in synthetic organic chemistry and potential for facilitating various metal-catalyzed processes (Ma et al., 2017).
Drug Development
4-(Anilino)pyrrole-2-carboxamides have been explored as novel androgen receptor antagonists, showcasing their potential in the development of treatments for conditions sensitive to androgen levels, such as prostate cancer (Wakabayashi et al., 2008).
特性
IUPAC Name |
4-(2,4-dichlorobenzoyl)-N-(2-hydroxyethyl)-1H-pyrrole-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12Cl2N2O3/c15-9-1-2-10(11(16)6-9)13(20)8-5-12(18-7-8)14(21)17-3-4-19/h1-2,5-7,18-19H,3-4H2,(H,17,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KUTBKVVXLJRQSB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1Cl)Cl)C(=O)C2=CNC(=C2)C(=O)NCCO |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H12Cl2N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
327.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(2,4-dichlorobenzoyl)-N-(2-hydroxyethyl)-1H-pyrrole-2-carboxamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

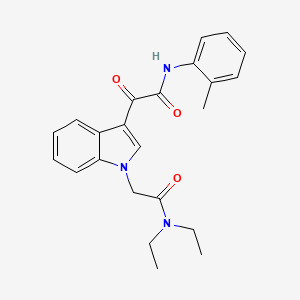
![N-(4-(benzo[d]oxazol-2-yl)phenyl)-5-methylisoxazole-3-carboxamide](/img/structure/B2820768.png)
![6-ethyl 3-methyl 2-(2,2-diphenylacetamido)-4,5-dihydrothieno[2,3-c]pyridine-3,6(7H)-dicarboxylate](/img/structure/B2820770.png)
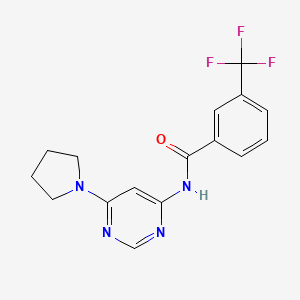
![5-methyl-7-(4-methylpiperazine-1-carbonyl)-2-phenyl-2H-pyrazolo[4,3-c]pyridin-3(5H)-one](/img/structure/B2820772.png)

![2-(8-methyl-4-oxopyrido[1,2-a][1,3,5]triazin-2-yl)sulfanyl-N-[(4-methylphenyl)methyl]acetamide](/img/structure/B2820779.png)

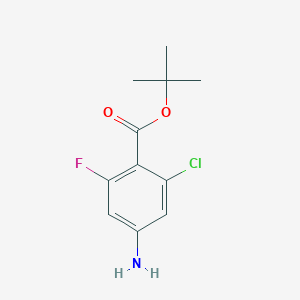
![1-(morpholinomethyl)-1H-indole-2,3-dione 3-[N-(4-chlorophenyl)hydrazone]](/img/structure/B2820784.png)
![N-(3-([1,2,4]triazolo[1,5-a]pyrimidin-6-yl)propyl)-2-(1H-indol-1-yl)acetamide](/img/structure/B2820785.png)
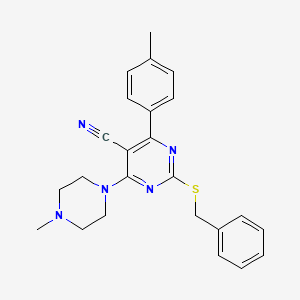
![2-[(7-Methyl-4-oxopyrido[1,2-a]pyrimidin-2-yl)methoxy]naphthalene-1-carbaldehyde](/img/structure/B2820787.png)
